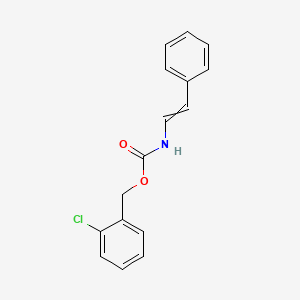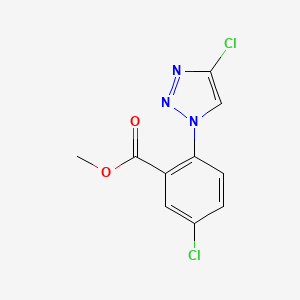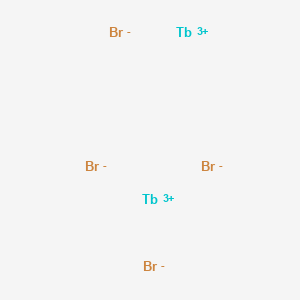
Diterbium(3+) tetrabromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diterbium(3+) tetrabromide is an inorganic compound with the chemical formula Tb₂Br₄ It is a bromide of terbium, a rare earth element
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diterbium(3+) tetrabromide can be synthesized through the direct reaction of terbium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
2Tb+4Br2→Tb2Br4
This method involves heating terbium metal in the presence of bromine gas at temperatures around 215°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the compound. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diterbium(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or chlorine, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(IV) compounds, while reduction reactions may produce terbium(II) compounds. Substitution reactions can result in the formation of mixed halides or complex compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Diterbium(3+) tetrabromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other terbium compounds and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of diterbium(3+) tetrabromide involves its interaction with molecular targets and pathways within cells. For example, in bioimaging applications, it can be transported into cells via receptor-mediated processes and localized in specific cellular regions . The compound’s luminescent properties make it useful for tracking and studying cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium(III) bromide (TbBr₃): Another bromide of terbium with similar properties but different stoichiometry.
Tellurium tetrabromide (TeBr₄): A bromide of tellurium with different chemical and physical properties.
Uniqueness
Diterbium(3+) tetrabromide is unique due to its specific stoichiometry and the resulting chemical and physical properties. Its applications in bioimaging and materials science distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
Br4Tb2+2 |
|---|---|
Molekulargewicht |
637.47 g/mol |
IUPAC-Name |
terbium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |
InChI-Schlüssel |
SNQQTCUGUNZHCP-UHFFFAOYSA-J |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)

![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)
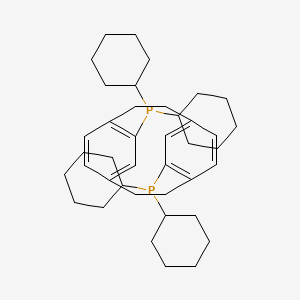

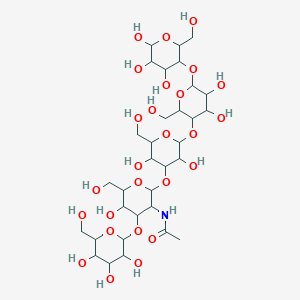

![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
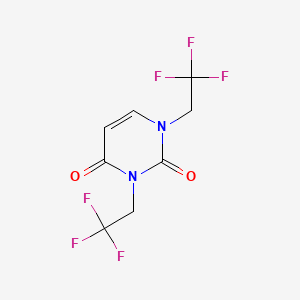

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
